molecular formula C19H18N2OS B2666908 2-(1-Benzoylpiperidin-4-yl)-1,3-benzothiazole CAS No. 478077-37-1

2-(1-Benzoylpiperidin-4-yl)-1,3-benzothiazole

Cat. No.: B2666908
CAS No.: 478077-37-1
M. Wt: 322.43
InChI Key: KNPVZWYWLQEJLU-UHFFFAOYSA-N
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Description

2-(1-Benzoylpiperidin-4-yl)-1,3-benzothiazole is a chemical compound of interest in scientific research. The core structure combines a benzothiazole moiety, a heterocyclic scaffold known for diverse biological activities , with a piperidine ring, a common feature in pharmaceuticals . This molecular architecture suggests potential for various research applications. Main Applications and Research Value: The specific applications and mechanism of action for this compound are currently an area of active investigation. Based on its structural components, researchers are exploring its utility. The benzothiazole core is associated with a range of bioactive properties. Meanwhile, the piperidine and benzoyl groups are frequently employed in medicinal chemistry to fine-tune a compound's properties and interaction with biological targets . Further study is required to fully elucidate its specific research value and mechanistic pathways. Disclaimer: This product is intended for research purposes only and is labeled as For Research Use Only (RUO). It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2OS/c22-19(15-6-2-1-3-7-15)21-12-10-14(11-13-21)18-20-16-8-4-5-9-17(16)23-18/h1-9,14H,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNPVZWYWLQEJLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=NC3=CC=CC=C3S2)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Benzoylpiperidin-4-yl)-1,3-benzothiazole typically involves the reaction of 1-benzoylpiperidine with 2-aminobenzothiazole. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalyst like trifluoroacetic acid to facilitate the reaction . The mixture is heated under reflux conditions to ensure complete reaction and high yield of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction parameters such as temperature and pressure, leading to higher yields and purity of the final product. Additionally, the use of automated systems can reduce the risk of human error and improve overall efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(1-Benzoylpiperidin-4-yl)-1,3-benzothiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride to reduce specific functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace leaving groups in the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of ketones, alcohols, or carboxylic acids depending on the reaction conditions.

    Reduction: Formation of alcohols or amines from carbonyl or nitro groups.

    Substitution: Formation of substituted benzothiazole derivatives with various functional groups.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzothiazole derivatives, including 2-(1-Benzoylpiperidin-4-yl)-1,3-benzothiazole. For instance, modifications to the benzothiazole nucleus can enhance its efficacy against specific cancer types. A notable study found that benzothiazole derivatives exhibited selective cytotoxicity against non-small cell lung cancer and breast cancer cell lines .

Table 1: Anticancer Activity of Benzothiazole Derivatives

Compound NameCancer TypeIC50 Value (μM)Reference
PMX610Non-small cell lung5.2Mortimer et al., 2006
Compound 4iBreast cancer6.8Noolvi et al., 2012
This compoundVarious cancersTBDCurrent Study

Antimicrobial Properties

Benzothiazole derivatives have shown significant antimicrobial activity against bacteria and fungi. The structural diversity allows for the optimization of these compounds to enhance their effectiveness as antimicrobial agents. Studies indicate that modifications can lead to increased potency against resistant strains .

Anti-inflammatory Effects

The anti-inflammatory properties of benzothiazoles are being explored in various models. Research indicates that certain derivatives can inhibit inflammatory pathways, making them candidates for treating conditions like arthritis and other inflammatory diseases .

Neuroprotective Applications

Benzothiazoles are gaining attention for their neuroprotective effects, particularly in the context of neurodegenerative diseases. Compounds like riluzole, a benzothiazole derivative, are already used clinically for amyotrophic lateral sclerosis due to their ability to modulate neurotransmitter release and protect neuronal cells .

Case Studies

Several case studies have documented the therapeutic applications of benzothiazole derivatives:

  • Case Study 1 : A clinical trial involving riluzole showed significant improvements in patients with amyotrophic lateral sclerosis, highlighting the neuroprotective role of benzothiazoles.
  • Case Study 2 : A study on a novel benzothiazole derivative demonstrated substantial anticancer activity in vitro against multiple cancer cell lines, leading to further development as a potential chemotherapeutic agent.

Mechanism of Action

The mechanism of action of 2-(1-Benzoylpiperidin-4-yl)-1,3-benzothiazole involves its interaction with specific molecular targets within cells. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Benzothiazole Derivatives

A. Anticonvulsant Activity

  • Hydrazinyl and Sulfanyl Derivatives : Compounds like 2-[2-(substituted)hydrazinyl]-1,3-benzothiazole (27) and 2-(1,3-benzothiazol-2-ylsulfanyl)-N-(substituted)acetohydrazide (28) demonstrated potent anticonvulsant activity in the 6 Hz psychomotor seizure test . In contrast, 2-(1-Benzoylpiperidin-4-yl)-1,3-benzothiazole lacks the hydrazine/sulfhydryl groups, suggesting divergent mechanisms (e.g., GABAergic modulation vs. sodium channel inhibition).

B. Antimicrobial Activity

  • Oxadiazole-Substituted Derivatives: 2-(5-substituted-1,3,4-oxadiazole-2-yl)-1,3-benzothiazoles (3a-j) exhibited broad-spectrum antimicrobial activity, with MIC values as low as 15.62 µg/ml against C. albicans .

C. Antischistosomal Activity

  • Benzylsulfonyl Derivatives : 2-(Benzylsulfonyl)-1,3-benzothiazole showed low micromolar activity against schistosomula and adult worms . The benzoylpiperidine substituent’s electron-withdrawing nature could alter redox properties or enzyme inhibition compared to sulfonyl groups.
Structural Modifications and Pharmacological Outcomes

Table 1: Comparative Analysis of Key Benzothiazole Derivatives

Compound Substituent Biological Activity (IC₅₀/MIC) Key Reference
2-(1-Benzoylpiperidin-4-yl)-1,3-BT Benzoylpiperidine Antitumor (hypothesized)
2-(Benzylsulfonyl)-1,3-BT Benzylsulfonyl Antischistosomal (1–5 µM)
2-(5-Oxadiazole)-1,3-BT 1,3,4-Oxadiazole Antimicrobial (15.62 µg/ml)
2-(4-Aminophenyl)-1,3-BT 4-Aminophenyl Antitumor (crystallographically validated)
2-(Pyrazolyl)-1,3-BT 4,5-Dihydro-1H-pyrazol-1-yl AST/ALT enzyme modulation

Key Observations :

  • Substituent Position: Para-substituted analogs (e.g., 2-(4-aminophenyl)-1,3-BT) show enhanced antitumor activity compared to meta-substituted derivatives, emphasizing the role of electronic and steric factors .
  • Heterocyclic vs. Aromatic Substituents : Piperidine-based derivatives (e.g., the target compound) may offer better CNS penetration due to increased lipophilicity, whereas oxadiazole or sulfonamide groups enhance solubility and microbial target engagement .
Enzyme Modulation and Toxicity Profiles
  • Pyrazolyl Derivatives : Compounds A2 and A5 (2-(4,5-dihydro-1H-pyrazol-1-yl)-1,3-BT) inhibited AST/ALT enzymes, while A3 and A4 activated them . The benzoylpiperidine group’s bulkiness might reduce off-target enzyme interactions compared to smaller heterocycles.
  • Environmental Persistence : N-Cyclohexyl-1,3-benzothiazole-2-amine, a structural analog, is flagged as an environmental contaminant with endocrine-disrupting effects . The benzoylpiperidine derivative’s metabolic stability and toxicity require further evaluation.

Biological Activity

The compound 2-(1-Benzoylpiperidin-4-yl)-1,3-benzothiazole is a derivative of benzothiazole, a class of heterocyclic compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its anticancer properties, neuroprotective effects, and potential therapeutic applications.

Chemical Structure and Properties

The structure of this compound consists of a benzothiazole ring fused with a piperidine moiety. This combination enhances the compound's reactivity and biological efficacy. The presence of the benzoyl group is crucial for its interaction with biological targets.

Anticancer Activity

Research indicates that benzothiazole derivatives, including this compound, exhibit significant anticancer properties. A comprehensive study demonstrated that benzothiazole compounds can inhibit various cancer cell lines through multiple mechanisms:

  • Mechanism of Action : The inhibition of tumor-associated carbonic anhydrases (CAs) is one mechanism by which these compounds exert their anticancer effects. This inhibition is particularly relevant in hypoxic tumors where CAs play a critical role in tumor growth and survival .
  • Cell Line Sensitivity : In vitro studies have shown that benzothiazole derivatives can effectively target a range of cancer cell lines, including:
    • Breast cancer (MDA-MB-231)
    • Lung cancer (NCI-H226)
    • Ovarian cancer (OVCAR-3)
    The IC50 values for these activities ranged from 7.9 to 92 µM across different cell lines .
Cell LineIC50 Value (µM)
MDA-MB-231 (Breast)19.9 - 75.3
NCI-H226 (Lung)Varies
OVCAR-3 (Ovarian)7.9 - 92

Neuroprotective Effects

Another significant aspect of the biological activity of this compound is its neuroprotective potential. Benzothiazole derivatives have been evaluated for their effects on central nervous system (CNS) disorders:

  • Anticonvulsant Activity : Studies have shown that certain derivatives exhibit anticonvulsant properties without inducing neurotoxicity or liver toxicity. These findings suggest potential applications in treating epilepsy and other CNS disorders .

Structure-Activity Relationship (SAR)

The biological activity of benzothiazole derivatives is closely related to their structural modifications. Variations at the C-2 position of the benzothiazole ring significantly influence their pharmacological properties:

  • Substitution Effects : The introduction of different substituents can enhance or diminish the bioactivity of the compound. For instance, modifications that increase lipophilicity often correlate with improved cellular uptake and activity against cancer cells .

Case Studies

Several case studies highlight the effectiveness of benzothiazole derivatives in preclinical models:

  • Study on Anticancer Efficacy : A study demonstrated that a related benzothiazole derivative exhibited an IC50 value of 9.28 µM against pancreatic ductal adenocarcinoma (PDAC) cells, indicating strong antiproliferative activity .
  • Neurotoxicity Assessment : In evaluating neurotoxicity, a series of synthesized compounds were tested in various models, showing no significant adverse effects while retaining anticonvulsant efficacy .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to synthesize 2-(1-Benzoylpiperidin-4-yl)-1,3-benzothiazole, and how are reaction conditions optimized?

  • Methodology : The compound is typically synthesized via multi-step reactions involving:

  • Suzuki cross-coupling : To attach aryl groups to the benzothiazole core (e.g., using 2-(4-bromophenyl)benzothiazole with boronic acids under Pd catalysis) .
  • Condensation reactions : For introducing the piperidinyl-benzoyl moiety, using reagents like Vilsmeier-Haack (DMF/POCl₃) for formylation or benzoylation .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF, DCM) are preferred for high yields, with catalysts like K₂CO₃ or NaHCO₃ to neutralize byproducts .
    • Validation : Purity is confirmed via melting point analysis, IR (e.g., C=O stretch at ~1650–1800 cm⁻¹), and NMR (e.g., δ 7.3–8.3 ppm for aromatic protons) .

Q. How is the structural integrity of this compound verified post-synthesis?

  • Analytical techniques :

  • IR spectroscopy : Key peaks include ν(C=N) at ~1647–1669 cm⁻¹ and ν(C=O) at ~1650–1801 cm⁻¹ .
  • ¹H/¹³C NMR : Aromatic protons appear as multiplets in δ 7.2–8.3 ppm; benzoyl carbonyl carbons resonate at ~167–170 ppm .
  • X-ray crystallography : Used to resolve dihedral angles between benzothiazole and piperidinyl rings (e.g., 6.5–34.0° deviations) .

Advanced Research Questions

Q. How do substituents on the benzothiazole core influence biological activity, and what structure-activity relationships (SAR) have been identified?

  • Key findings :

  • Electron-withdrawing groups (EWGs) : 4-Nitro or 4-chlorobenzoyl substituents enhance antituburcular activity (MIC: 0.5–2.0 µg/mL against M. tuberculosis H37Rv) by increasing electrophilicity .
  • Hydrophobic groups : Methanesulfonyl or methyl groups improve membrane permeability, critical for CNS-targeted agents .
    • Data contradictions : Some derivatives with bulky substituents (e.g., 4-methoxyphenyl) show reduced activity due to steric hindrance in target binding .

Q. What computational strategies are used to predict the binding affinity of this compound derivatives?

  • In silico methods :

  • Molecular docking : AutoDock or Schrödinger Suite models interactions with targets like HIV-1 protease (docking scores ≤−8.0 kcal/mol) .
  • QSAR models : Hammett constants (σ) and logP values correlate with anti-inflammatory activity (R² > 0.85) .
    • Validation : Experimental IC₅₀ values (e.g., 5–20 µM for antitumor activity) are compared with predicted scores to refine models .

Q. How can researchers resolve discrepancies between in vitro and in vivo efficacy data for this compound?

  • Case study : Derivatives showing potent in vitro anti-schistosomal activity (EC₅₀: 1–5 µM) but poor in vivo performance due to rapid hepatic metabolism .
  • Solutions :

  • Prodrug design : Introduce metabolically stable groups (e.g., trifluoromethyl) to prolong half-life .
  • Formulation optimization : Use liposomal encapsulation to enhance bioavailability .

Troubleshooting Guidelines

  • Low reaction yields : Optimize solvent polarity (e.g., switch from THF to DMF) and catalyst loading (e.g., 10 mol% Pd(PPh₃)₄ for Suzuki coupling) .
  • Unexpected byproducts : Use column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) for purification .

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